molecular formula C12H9F13O2 B1329432 2-(Perfluorohexyl)ethyl methacrylate CAS No. 2144-53-8

2-(Perfluorohexyl)ethyl methacrylate

Cat. No.: B1329432
CAS No.: 2144-53-8
M. Wt: 432.18 g/mol
InChI Key: CDXFIRXEAJABAZ-UHFFFAOYSA-N
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Description

2-(Perfluorohexyl)ethyl methacrylate is a useful research compound. Its molecular formula is C12H9F13O2 and its molecular weight is 432.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Omniphobic Coatings

2-(Perfluorohexyl)ethyl methacrylate (PFHEMA) has been utilized in the synthesis of amphiphilic diblock copolymers, which are then used as coatings on cotton fabric. These coatings exhibit hydrophobic and oleophobic properties, resulting in samples with superhydrophobic characteristics. The contact angles of these coatings can be controlled by adjusting the lengths of the polymethacrylate blocks, demonstrating the versatility of PFHEMA in surface treatment applications (Chekurov et al., 2021).

Coating Applications

PFHEMA has also been used to synthesize novel fluorine-containing homopolymers and copolymers for coating applications. These polymers display good thermal stability and exhibit excellent repellency properties, making them suitable for a range of coating applications. The study demonstrates that incorporating PFHEMA into copolymers is an effective method to enhance their performance from a cost, solubility, and performance standpoint (Sha et al., 2015).

Water-Repellent Fabrics

The use of PFHEMA in the preparation of water-repellent cotton fabrics has been explored through the development of fluorinated diblock copolymers. These copolymers are used to coat cotton fabrics, imparting them with hydrophobic properties. Durability tests, such as washing and laundry tests, indicate that the coatings maintain their water-repellency even under harsh conditions (Shi et al., 2013).

Biocompatible Block Copolymers

Research has been conducted on the synthesis of biocompatible block copolymers using PFHEMA. These copolymers have shown potential in various biomedical applications due to their compatibility with living tissues. The synthesis involves techniques like atom transfer radical polymerization, expanding the applications of PFHEMA in the biomedical field (Ma et al., 2003).

Safety and Hazards

PFHEMA may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future outlook of PFHEMA is positive and is expected to experience significant growth in the coming years. The increasing demand for high-performance coatings and adhesives, especially in the automotive and electronics sectors, is one of the key factors driving the market growth .

Biochemical Analysis

Biochemical Properties

It is known that methacrylates can participate in radical polymerization reactions

Cellular Effects

It is known that methacrylates can influence cell function through their role in the formation of polymers . These polymers can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(Perfluorohexyl)ethyl methacrylate is likely related to its role in polymer formation. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F13O2/c1-5(2)6(26)27-4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXFIRXEAJABAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2OC(O)C(CH3)=CH2, C12H9F13O2
Record name 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31763-69-6
Record name 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31763-69-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3047558
Record name 2-(Perfluorohexyl)ethyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2144-53-8
Record name (Perfluorohexyl)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2144-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecafluorohexylethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Perfluorohexyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIDECAFLUOROHEXYLETHYL METHACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1H,1H,2H,2H-Perfluorooctyl methacrylate?

A1: The molecular formula of 1H,1H,2H,2H-Perfluorooctyl methacrylate is C13H11F13O2, and its molecular weight is 422.19 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Characterization techniques like Fourier transform infrared spectrometer (FT-IR), X-ray photoelectron spectroscopy (XPS), and time-of-flight secondary ion mass spectrometry (TOF-SIMS) are frequently used to analyze the structure and composition of materials containing 1H,1H,2H,2H-Perfluorooctyl methacrylate. [, , ]

Q3: How does the structure of 1H,1H,2H,2H-Perfluorooctyl methacrylate contribute to its hydrophobic properties?

A3: The molecule comprises a hydrophobic perfluorinated tail (C8F17) and a hydrophilic methacrylate head. This amphiphilic nature allows it to self-assemble at interfaces, creating hydrophobic surfaces. [, , , ]

Q4: How does the length of the fluorocarbon chain in methacrylate monomers influence their performance in coatings?

A4: Research indicates that shorter fluorocarbon chains, like those in 2,2,2-trifluoroethyl acrylate, can lead to better hydrophobic properties and durability compared to longer chains, like those found in 1H,1H,2H,2H-Perfluorooctyl methacrylate. []

Q5: How is 1H,1H,2H,2H-Perfluorooctyl methacrylate used in the synthesis of polymers?

A5: It serves as a monomer in various polymerization techniques, including group transfer polymerization [], radical polymerization [], atom transfer radical polymerization (ATRP) [], and emulsion polymerization. [] These methods allow for the creation of diverse polymers with controlled molecular weight and composition.

Q6: What types of nanostructures can be formed using 1H,1H,2H,2H-Perfluorooctyl methacrylate in polymerization-induced self-assembly (PISA)?

A6: Depending on the polymerization conditions and the degree of polymerization, PISA with 1H,1H,2H,2H-Perfluorooctyl methacrylate can yield spherical micelles, wormlike micelles, vesicles, and even liquid crystalline cylindrical micelles. []

Q7: How is this compound utilized in the development of anti-corrosion coatings?

A7: 1H,1H,2H,2H-Perfluorooctyl methacrylate, when copolymerized with other monomers or incorporated into composite materials, contributes to the formation of thin, robust coatings with excellent anti-corrosion properties. This is particularly valuable for protecting various substrates, even when applied in nanoscale thicknesses. []

Q8: Can 1H,1H,2H,2H-Perfluorooctyl methacrylate be used to modify the surface properties of materials?

A8: Yes, it is used to impart hydrophobicity and oleophobicity to materials. This modification finds applications in areas like water/fuel separation, anti-fouling coatings, and the development of superhydrophobic surfaces. [, , ]

Q9: What are the applications of 1H,1H,2H,2H-Perfluorooctyl methacrylate in lithium-ion batteries?

A9: Fluorinated copolymers incorporating 1H,1H,2H,2H-Perfluorooctyl methacrylate show promise as water-borne binders for lithium-ion battery cathodes. They can improve the high-discharge current density performance compared to conventional binders. []

Q10: How does 1H,1H,2H,2H-Perfluorooctyl methacrylate contribute to the properties of sand solidification materials?

A10: Copolymers of 1H,1H,2H,2H-Perfluorooctyl methacrylate and acrylic acid are used as hydrophobic coatings on chemically fixed sand. These coatings significantly enhance water resistance and reduce water absorption, contributing to the overall stability of the solidified sand. []

Q11: Are there any environmental concerns associated with 1H,1H,2H,2H-Perfluorooctyl methacrylate?

A11: Yes, as with many fluorinated compounds, there are concerns about the persistence and potential bioaccumulation of 1H,1H,2H,2H-Perfluorooctyl methacrylate and its degradation products in the environment. [] This has led to increased research into shorter-chain fluorocarbon alternatives.

Q12: What are the alternatives to 1H,1H,2H,2H-Perfluorooctyl methacrylate being explored for more sustainable applications?

A12: Researchers are investigating alternative chemistries with shorter fluorocarbon chains to address environmental concerns. These alternatives aim to mimic the desired properties of 1H,1H,2H,2H-Perfluorooctyl methacrylate while minimizing its environmental impact. []

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